(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS2/c24-20(18-15-26-19(21-18)16-7-2-1-3-8-16)23-11-6-12-25-14-17(23)13-22-9-4-5-10-22/h1-3,7-8,15,17H,4-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXGENOKHLSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule decomposes into two primary fragments:
- 2-Phenylthiazol-4-yl moiety : Synthesized via Hantzsch thiazole formation.
- 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane : Derived from thiazepan-5-one through reductive amination and alkylation.
Coupling these fragments via a methanone bridge completes the synthesis. This approach aligns with modular strategies for complex heterocycles.
Synthesis of (2-Phenylthiazol-4-yl)acetic Acid
Hantzsch Thiazole Formation
Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) reacts with thiobenzamide (1.37 g, 10 mmol) in refluxing methanol (20 mL, 24 h) to form ethyl (2-phenylthiazol-4-yl)acetate. Hydrolysis with LiOH (1 g in H₂O, 4 h) yields (2-phenylthiazol-4-yl)acetic acid (50% yield).
Table 1: Reaction Conditions for Thiazole Synthesis
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (64.7°C) |
| Reaction Time | 24 h |
| Workup | Acidification to pH 3–4 |
| Yield | 50% |
Synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane
Thiazepan-5-one Intermediate
Hexahydro-5-oxo-1,4-thiazepine (721.5 mg) undergoes LAH reduction (5.5 mL 1M in THF, 0°C → RT, 4 h) to yield 1,4-thiazepane. Quenching with NaOH/H₂O and ether extraction affords the amine (616.6 mg).
Pyrrolidinylmethyl Functionalization
1,4-Thiazepane reacts with 4-(pyrrolidin-1-ylmethyl)benzaldehyde (synthesized via acetal formation and nucleophilic substitution) under reductive amination (NaBH₃CN, MeOH, 12 h). The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Table 2: Reductive Amination Parameters
| Parameter | Value |
|---|---|
| Reductant | Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 12 h |
| Purification | Column chromatography |
Coupling via Methanone Bridge
Acylation Strategy
(2-Phenylthiazol-4-yl)acetic acid is converted to its acid chloride (SOCl₂, reflux, 2 h). Reacting with 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane in dry THF (0°C → RT, 12 h) forms the target methanone. Triethylamine neutralizes HCl byproduct.
Table 3: Acylation Reaction Details
| Parameter | Value |
|---|---|
| Coupling Agent | Thionyl chloride |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Yield | 65–70% |
Structural Characterization
Spectroscopic Validation
Optimization and Scalability
Yield Improvements
Scientific Research Applications
(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and binding profile can be contextualized by comparing it to analogous molecules, particularly those targeting CB1 receptors or featuring thiazole/thiazepane scaffolds. Below is a detailed analysis:
Structural Analogues with Modified Side Chains
Evidence from cannabinoid ligand studies highlights the importance of side-chain flexibility and heteroatom placement. For example:
- Morpholinoethyl-substituted indoles (e.g., WIN 55,212-2) exhibit high CB1 affinity due to the morpholine ring’s hydrogen-bonding capacity. Replacing morpholine with pyrrolidine (as in the target compound) may alter receptor interactions, as pyrrolidine’s smaller ring size and reduced polarity could decrease binding efficiency .
- Carbon chain length: Optimal CB1 activity in cannabinoids requires side chains of 4–6 carbons.
Thiazole vs. Indole/Pyrrole Cores
- Thiazole vs. Indole : Indole derivatives (e.g., AM-2201) generally exhibit higher CB1 affinity than thiazole-based compounds due to indole’s planar structure and π-π stacking capability. The thiazole ring in the target compound may reduce receptor engagement but enhance metabolic stability due to reduced susceptibility to oxidative degradation .
- Pyrrole derivatives: Pyrrole-based cannabinoids (e.g., JWH-307) are less potent than indole analogues but show improved selectivity for hypomobility and antinociception over hypothermia. The target compound’s pyrrolidine substitution (distinct from pyrrole cores) may similarly decouple certain pharmacological effects .
Thiazepane vs. Piperazine/Morpholine Rings
- In contrast, piperazine (6-membered) or morpholine (oxygen-containing) rings restrict flexibility but improve solubility. The target compound’s thiazepane may balance these properties, though its sulfur atom could introduce steric hindrance .
Research Implications and Limitations
While the target compound’s design incorporates features from validated cannabinoid ligands, its structural uniqueness introduces both opportunities and challenges:
- Opportunities: The thiazepane-pyrrolidine combination may enable selective targeting of non-canonical cannabinoid pathways or allosteric sites.
- Limitations : The absence of direct binding or in vivo data (e.g., hypothermia, catalepsy) limits definitive conclusions. Comparative studies with standardized assays (e.g., CB1/CB2 binding, functional GTPγS tests) are needed to validate hypotheses derived from structural analogy .
Biological Activity
The compound (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a member of the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 326.37 g/mol. Its structure features a phenylthiazole moiety linked to a pyrrolidinylthiazepan group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄OS |
| Molecular Weight | 326.37 g/mol |
| CAS Number | 2034316-11-3 |
The primary mechanism of action for this compound involves its interaction with specific biological targets. Notably, it acts as an agonist for G-protein coupled bile acid receptor 1 (GPBAR1) . This interaction leads to several downstream effects:
- Metabolic Pathway Modulation : Activation of GPBAR1 has been shown to stimulate proglucagon gene expression and increase GLP-1 secretion, which plays a significant role in glucose metabolism and insulin sensitivity.
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant activity against various pathogens, including fungi such as Candida albicans. The presence of electronegative substituents on the phenyl ring enhances this activity by improving lipophilicity and membrane penetration .
Antifungal Activity
Research indicates that thiazole derivatives exhibit potent antifungal properties. For instance, studies have shown that modifications in the thiazole structure can enhance antifungal efficacy against strains like Candida parapsilosis and Candida albicans. The minimal inhibitory concentration (MIC) values for related compounds suggest that structural variations can significantly impact their antifungal potency .
Anticancer Potential
Thiazole compounds have also been evaluated for their anticancer properties. In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The presence of specific functional groups appears to correlate with enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design .
Study 1: Antifungal Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antifungal activity using the EUCAST protocol. Compounds with fluorine or chlorine substituents exhibited significantly lower MIC values compared to those with hydrogen or methyl groups. For example, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiazole-pyridine hybrids. These compounds were tested against various cancer cell lines, revealing that one particular derivative had an IC50 value significantly lower than that of standard treatments like doxorubicin. This suggests that thiazole-based compounds could serve as promising candidates in cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption : High lipid solubility indicates good gastrointestinal absorption.
- Distribution : Predicted to be a P-glycoprotein substrate, which may influence bioavailability.
- Metabolism : Likely metabolized by liver enzymes; however, specific pathways require further investigation.
- Excretion : Expected renal elimination based on molecular characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
